molecular formula C5H5N3O3 B3417688 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) CAS No. 112537-97-0

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)

Cat. No.: B3417688
CAS No.: 112537-97-0
M. Wt: 155.11 g/mol
InChI Key: RAWYBMUWBNFLAS-XVNBXDOJSA-N
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Description

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is a chemical compound with the molecular formula C₅H₃NO₄ and a molecular weight of 141.0816. It is also known by several other names, including 5-nitro-2-furaldehyde, 5-nitrofurfural, and nitrofurfural. This compound is characterized by a furan ring with a nitro group at the 5-position and a hydrazone functional group.

Synthetic Routes and Reaction Conditions:

  • Hydrazone Formation: The compound can be synthesized by reacting 2-furancarboxaldehyde with a hydrazine derivative under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazone group.

  • Nitration: The nitration of 2-furancarboxaldehyde can be achieved by treating it with a nitrating agent, such as nitric acid, under controlled temperature conditions to introduce the nitro group at the 5-position.

Industrial Production Methods: The industrial production of 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) involves large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The process typically includes the use of continuous flow systems to maintain consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines

  • Substitution: Derivatives of the furan ring with different functional groups

Scientific Research Applications

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 2-Furancarboxaldehyde, 5-nitro- oxime: This compound is structurally similar but contains an oxime group instead of a hydrazone group.

  • Furfural: A related compound without the nitro group, commonly used in the production of resins and other chemicals.

Uniqueness: 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is unique due to its combination of the nitro and hydrazone functional groups, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

(E)-(5-nitrofuran-2-yl)methylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWYBMUWBNFLAS-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178891
Record name 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112537-97-0, 24186-59-2
Record name 2-Furancarboxaldehyde, 5-nitro-, hydrazone, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112537-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxaldehyde, 5-nitro-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024186592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furaldehyde, hydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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